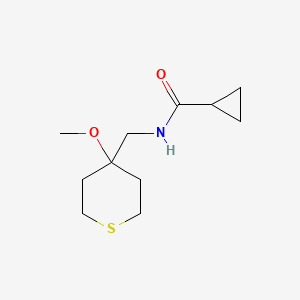

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide

Description

N-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative characterized by a 4-methoxytetrahydro-2H-thiopyran-4-yl methyl substituent. The thiopyran moiety introduces sulfur into the structure, which may influence lipophilicity, metabolic stability, and binding interactions compared to oxygen-containing analogs.

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c1-14-11(4-6-15-7-5-11)8-12-10(13)9-2-3-9/h9H,2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBYYHUFCYYIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Methoxytetrahydrothiopyran Moiety: This step involves the cyclization of a suitable precursor, such as 4-methoxy-1-butanethiol, under acidic conditions to form the tetrahydrothiopyran ring.

Introduction of the Cyclopropane Carboxamide Group: The cyclopropane carboxamide group can be introduced via a nucleophilic substitution reaction, where a cyclopropane carboxylic acid derivative reacts with an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxytetrahydrothiopyran moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents. Researchers are exploring its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s uniqueness lies in its 4-methoxytetrahydro-2H-thiopyran-4-yl methyl group , distinguishing it from other cyclopropanecarboxamides. Key analogs include:

Key Differences and Implications

Sulfur-containing moieties are known to influence metabolic pathways and receptor binding. The sulfonylamino aryl methyl group in the Indian Patent compound features an aromatic sulfonamide, which may confer different solubility and pharmacokinetic profiles.

Therapeutic Applications :

- The European Patent compound explicitly targets CFTR-mediated diseases (e.g., cystic fibrosis) , suggesting that cyclopropanecarboxamides with sulfonyl or thiopyran groups may modulate ion channels. The target compound’s application remains speculative but could share similar mechanisms.

Synthetic and Analytical Considerations: Structural determination of such derivatives often employs crystallographic tools like SHELXL for refinement .

Research Findings and Data Gaps

- Physicochemical Properties : Theoretical comparisons suggest the thiopyran group increases molecular weight (~182.3 g/mol for the substituent) compared to pyridin-2-ylsulfonyl (~157.2 g/mol), impacting solubility and bioavailability.

- Biological Activity : While the European Patent compound demonstrated efficacy in CFTR-mediated models , the target compound’s activity remains unverified.

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide is a complex organic compound with potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring, a methoxy group, and a tetrahydrothiopyran moiety. Its molecular formula is with a molecular weight of 308.4 g/mol. The unique combination of these structural elements contributes to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has been suggested that the sulfonamide group can interact with specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest or apoptosis in tumor cells. This mechanism is similar to that observed in other sulfonamide-based anticancer agents .

The proposed mechanism of action involves the interaction of the sulfonamide group with target enzymes or receptors. This interaction may lead to the formation of covalent bonds with electrophilic sites on target molecules, resulting in the inhibition of enzymatic activity or modulation of receptor function. Such actions can disrupt critical metabolic pathways in pathogens or cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated that certain derivatives exhibited a selectivity index greater than 150 against pathogenic microorganisms while maintaining low toxicity to human cells. The study utilized various assays to measure the minimum inhibitory concentration (MIC) and evaluated the compounds' effects on reactive oxygen species (ROS) levels in treated cells .

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Compound A | 5 | 153 |

| Compound B | 10 | 120 |

| N-(4-methoxy...) | <10 | >150 |

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at concentrations below 50 µM, with mechanisms involving apoptosis and necrosis confirmed through flow cytometry analysis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 30 | Apoptosis |

| HeLa (Cervical) | 25 | Necrosis |

| A549 (Lung) | 40 | Apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.